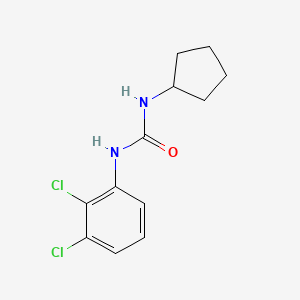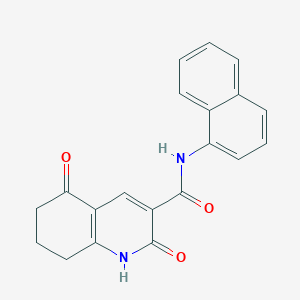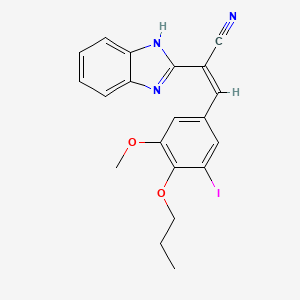![molecular formula C17H23N3O2 B5412005 N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B5412005.png)
N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-3-(1H-indol-3-yl)propanamide, commonly known as HPP-4382, is a novel small molecule compound that has been synthesized for potential use in scientific research. HPP-4382 has been shown to have promising applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of HPP-4382 involves the inhibition of PAK4 activity. PAK4 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, cell survival, and cytoskeletal organization. Inhibition of PAK4 activity by HPP-4382 leads to decreased proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PAK4 activity, HPP-4382 has been shown to induce cell cycle arrest and increase DNA damage in cancer cells. HPP-4382 has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPP-4382 in lab experiments is its specificity for PAK4 inhibition. HPP-4382 has been shown to have minimal off-target effects, making it a useful tool for studying the role of PAK4 in cancer cells. However, one limitation of using HPP-4382 in lab experiments is its relatively low potency. Higher concentrations of HPP-4382 may be required to achieve significant inhibition of PAK4 activity.
Zukünftige Richtungen
There are several future directions for research involving HPP-4382. One potential direction is the development of more potent analogs of HPP-4382 that can achieve greater inhibition of PAK4 activity. Another potential direction is the investigation of HPP-4382's effects on other cellular processes beyond PAK4 inhibition. Additionally, further studies are needed to determine the efficacy of HPP-4382 in vivo and its potential as a therapeutic agent for the treatment of cancer.
Synthesemethoden
HPP-4382 is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 3-(1H-indol-3-yl)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-[(3S*,4S*)-3-hydroxypiperidin-4-yl]methylamine to form the final product, HPP-4382.
Wissenschaftliche Forschungsanwendungen
HPP-4382 has been shown to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Specifically, HPP-4382 has been shown to inhibit the activity of the enzyme PAK4, which is known to play a role in the growth and survival of cancer cells. Inhibition of PAK4 activity by HPP-4382 has been shown to lead to decreased proliferation and increased apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[[(3S,4S)-3-hydroxypiperidin-4-yl]methyl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16-11-18-8-7-13(16)10-20-17(22)6-5-12-9-19-15-4-2-1-3-14(12)15/h1-4,9,13,16,18-19,21H,5-8,10-11H2,(H,20,22)/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVIOQFBSJUQRN-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CNC(=O)CCC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CNC(=O)CCC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5411929.png)
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol](/img/structure/B5411942.png)
![4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5411945.png)
![7-amino-11-tert-butyl-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B5411952.png)
![4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5411956.png)
![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5411963.png)

![ethyl 1-[3-(2-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5411983.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5411990.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5411998.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5412002.png)

![5-(2-isopropoxypropanoyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5412019.png)